4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Description
This compound features a quinazoline core fused with a [1,3]dioxolo ring at positions 4,5-g, a sulfanyl group (-S-) at position 6, and a carbamoyl methyl substituent linked to a 4-ethoxyphenyl group. The butanamide chain at position 7 terminates in a 4-methoxyphenylmethyl moiety. Its design aligns with the "similar property principle," where structural analogs of bioactive molecules are prioritized for screening .
Properties
IUPAC Name |
4-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O7S/c1-3-40-23-12-8-21(9-13-23)33-29(37)18-43-31-34-25-16-27-26(41-19-42-27)15-24(25)30(38)35(31)14-4-5-28(36)32-17-20-6-10-22(39-2)11-7-20/h6-13,15-16H,3-5,14,17-19H2,1-2H3,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQQGMDQHWAHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 494.61 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a quinazoline core, a butanamide moiety, and various aromatic substituents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the ethoxyphenyl and methoxyphenyl groups via electrophilic aromatic substitution.
- Incorporation of the sulfanyl group through nucleophilic substitution methods.
Recent advancements in synthetic methodologies have improved yields and purity of such derivatives, making them more accessible for biological evaluation .
Anticancer Activity
A significant area of research has focused on the anticancer potential of quinazoline derivatives. Studies have shown that compounds similar to the one exhibit potent antiproliferative effects against various cancer cell lines:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HT29 (colon cancer)
- HCT116 (colon cancer)
For instance, derivatives with similar structural motifs demonstrated IC50 values in the low micromolar range against these cell lines, indicating promising anticancer properties .
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of tubulin polymerization , leading to cell cycle arrest at the G2/M phase.
- Induction of apoptosis through activation of pro-apoptotic pathways.
- Modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
- Study on Antiproliferative Effects : A compound structurally related to our target was tested against HT29 cells, revealing an IC50 value of 5.53 µM. The treatment resulted in increased BubR1 phosphorylation and a higher mitotic index, suggesting that it effectively disrupts normal cell division processes .
- Neuroprotective Properties : Some derivatives have been evaluated for neuroprotective effects in models of neurodegeneration. These studies indicated that certain modifications to the quinazoline structure could enhance neuroprotection against oxidative stress-induced neuronal death .
Data Tables
| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 | 7.2 | Tubulin inhibition |
| Antiproliferative | MCF-7 | 6.9 | Apoptosis induction |
| Antiproliferative | HT29 | 5.53 | G2/M phase arrest |
| Neuroprotection | Neuronal Cells | Not specified | Oxidative stress mitigation |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. The compound's structure allows it to interact with various microbial targets:
- Mechanism of Action: The presence of the sulfanyl group may enhance its ability to inhibit bacterial growth by disrupting cellular processes. Similar compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
- Case Studies: In a study evaluating new quinazolinone derivatives, several compounds exhibited significant antibacterial and antifungal activities comparable to standard antibiotics . This suggests that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Quinazolinone derivatives have been extensively studied for their anticancer potential due to their ability to inhibit tumor growth:
- Research Findings: Compounds similar in structure to the target compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates have shown promising anticancer activity .
- Mechanism: The inhibition of specific enzymes involved in cancer cell proliferation is a proposed mechanism through which these compounds exert their effects. The unique functional groups in the target compound may facilitate interactions with these enzymes.
Enzyme Inhibition
The compound's structural features suggest potential applications in enzyme inhibition:
- Target Enzymes: The sulfonamide moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. This characteristic is similar to well-known sulfa drugs used in antibacterial therapies .
- Applications in Drug Design: Understanding the interaction of this compound with specific enzymes can lead to the development of novel inhibitors that could be used in treating diseases associated with enzyme dysregulation.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Three closely related compounds (Table 1) share the quinazoline-[1,3]dioxolo core but differ in substituents, impacting physicochemical and pharmacokinetic properties:
*Values estimated based on structural similarity and computational tools.
Key Observations :
- R1 Substituent: The 4-ethoxyphenyl group in the target compound introduces moderate hydrophobicity (logP ~3.2), whereas furan-2-ylmethyl (logP ~2.8) and oxolan-2-ylmethyl (logP ~2.9) groups reduce lipophilicity. The cyclohexylamino group (logP ~3.0) balances hydrophobicity and steric bulk.
Computational Similarity Assessment
Using Tanimoto coefficients (MACCS or Morgan fingerprints), the target compound likely shares >70% similarity with its analogs, as seen in studies comparing SAHA and aglaithioduline . However, minor substituent changes (e.g., ethoxy vs. methoxy) can significantly alter bioactivity, as demonstrated in nitroimidazole derivatives .
Pharmacokinetic and Bioactivity Implications
- Solubility : The furan-2-ylmethyl substituent (compound ) may enhance aqueous solubility due to its polar heterocycle, whereas the 4-ethoxyphenyl group (target compound) could favor membrane permeability.
- Binding Affinity: The cyclohexylamino group (compound ) may improve target engagement via hydrophobic interactions, akin to the role of lipophilic moieties in kinase inhibitors .
- Cross-Reactivity: Structural similarities could lead to cross-reactivity in immunoassays, as seen with quaternary ammonium compounds , though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
